Geranate

説明

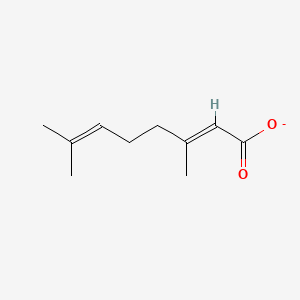

Structure

2D Structure

3D Structure

特性

分子式 |

C10H15O2- |

|---|---|

分子量 |

167.22 g/mol |

IUPAC名 |

(2E)-3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1/b9-7+ |

InChIキー |

ZHYZQXUYZJNEHD-VQHVLOKHSA-M |

SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

異性体SMILES |

CC(=CCC/C(=C/C(=O)[O-])/C)C |

正規SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

同義語 |

geranoic acid |

製品の起源 |

United States |

Natural Occurrence, Biosynthesis, and Biotransformation of Geranate

The presence and transformation of geranate occur across different biological kingdoms, highlighting its role in both primary and secondary metabolism.

Identification and Distribution of this compound in Biological Systems

This compound and its corresponding acid have been identified in a variety of biological sources, ranging from plants and microbes to their potential involvement in animal metabolic processes.

Geranic acid is a naturally occurring compound found in numerous plant species and their essential oils. It has been reported in plants such as Daphne odora, Pelargonium graveolens, lemongrass (Cymbopogon citratus), rosa grass, bitter orange, and lemon balm. guidetoimmunopharmacology.orgnih.govfishersci.comwikipedia.org The compound contributes to the characteristic aromas of some of these plants. nih.govfishersci.com

In the microbial world, geranic acid has been observed as a metabolite in the denitrifying bacterium Alcaligenes defragrans during the anaerobic metabolism of monoterpenes like β-myrcene, α-phellandrene, limonene, and α-pinene. wikidata.org A. defragrans can synthesize geranic acid from these substrates, with myrcene (B1677589) yielding the highest transformation rates. wikidata.org Another microbial source is the fungus Mucor irregularis IIIMF4011, isolated from the soil of lemongrass, which has demonstrated the ability to biotransform geraniol (B1671447) into geranic acid. wikipedia.orgnih.gov Furthermore, metabolic engineering efforts have successfully created engineered Escherichia coli strains capable of producing this compound through the introduction of specific biosynthetic pathways. nih.govnih.govlipidmaps.orgresearchgate.net

Isoprenoids, the broader class of natural products to which this compound precursors belong, are known to play diverse and important roles in the physiology of animals. nih.govnih.govlipidmaps.orgresearchgate.net Downstream products of the central isoprenoid pathway, such as farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP), are involved in protein prenylation, a crucial modification for the function of many proteins involved in cell survival and signaling pathways in humans, and these processes are conserved in non-human animal models. nih.gov While direct evidence detailing the specific presence and role of this compound itself within non-human animal metabolism or signaling pathways is limited in the provided literature, geranic acid has been identified as having a role as a pheromone. guidetoimmunopharmacology.org

Elucidation of Biosynthetic Pathways to this compound

The biosynthesis of this compound is intricately linked to the broader isoprenoid biosynthetic network, originating from fundamental C5 precursors.

The formation of this compound involves the conversion of key isoprenoid precursors through specific enzymatic steps. Metabolic engineering studies have provided significant insights into the flux through these pathways for enhanced production.

The biosynthesis of nearly all isoprenoids, including the precursors that lead to this compound, begins with the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These essential precursors are synthesized in nature via two primary, distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. The MVA pathway is predominantly found in most eukaryotes, archaea, and certain bacteria, while the MEP pathway operates in most bacteria and the plastids of plant cells. nih.govwikipedia.orguni.luguidetopharmacology.org

The Isopentenol (B1216264) Utilization Pathway (IUP) represents an alternative, artificially constructed biosynthetic route that offers a more direct way to generate the central isoprenoid precursors, IPP and DMAPP, from affordable five-carbon substrates, specifically isopentenols (a mixture of isoprenol and prenol). nih.govnih.govlipidmaps.orgresearchgate.netuni.lu This pathway is characterized by its simplicity, requiring only two sequential phosphorylation steps to convert isopentenol into isopentenyl phosphate (IP) or dimethylallyl phosphate (DMAP), and then into IPP or DMAPP, respectively. nih.gov A key advantage of the IUP is that it does not rely on building blocks from central metabolism and is less energetically demanding compared to the native MVA and MEP pathways. nih.gov

Significant research has focused on implementing and optimizing the IUP in microbial hosts, particularly Escherichia coli, for the efficient production of valuable isoprenoids, including this compound. nih.govnih.govlipidmaps.orgresearchgate.net Engineered E. coli strains expressing the IUP, along with enzymes for the subsequent conversion of GPP to geraniol and then geraniol to this compound (catalyzed by alcohol/aldehyde dehydrogenases from organisms like Castellaniella defragrans), have demonstrated successful this compound biosynthesis from isopentenols. nih.govnih.govlipidmaps.orgresearchgate.net Optimization of gene expression levels and fermentation parameters in these engineered strains has led to notable improvements in this compound titers. For instance, one study reported a this compound production of 764 mg/L in an engineered E. coli strain within 24 hours from 2 g/L of isopentenols. nih.govnih.govlipidmaps.orgresearchgate.net

Below is a table summarizing some reported this compound production titers in engineered microbial systems utilizing the IUP:

| Organism | Pathway Utilized | Substrate(s) | This compound Titer (mg/L) | Reference |

| Escherichia coli | IUP | Isopentenols | 764 | nih.govnih.govlipidmaps.orgresearchgate.net |

This highlights the potential of the IUP as a metabolic engineering tool for the sustainable production of this compound.

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

Enzymatic Catalysis in this compound Formation

The formation of this compound from precursor molecules involves specific enzymatic steps, primarily through oxidation reactions. In certain microorganisms, such as Castellaniella defragrans, this process is linked to the degradation of monoterpenes.

Characterization of Geraniol Dehydrogenase (CdGeDH) and Geranial Dehydrogenase (CdGaDH) from Castellaniella defragrans

Castellaniella defragrans, a Betaproteobacterium, is known for its ability to degrade monoterpenes under anaerobic conditions, coupling this process with denitrification. nih.govresearchgate.netdntb.gov.ua A key pathway in this organism involves the conversion of β-myrcene to geranic acid (this compound). nih.govdntb.gov.ua This conversion proceeds through the intermediates geraniol and geranial, catalyzed by specific dehydrogenases. nih.govdntb.gov.uaresearchgate.net

Two crucial enzymes in this pathway are geraniol dehydrogenase (GeDH) and geranial dehydrogenase (GaDH), identified and characterized in C. defragrans. nih.govresearchgate.net The geraniol dehydrogenase from C. defragrans (CdGeDH), encoded by the geoA gene, is the first bacterial GeDH characterized at the molecular level. nih.govdntb.gov.uauniprot.org CdGeDH is a homodimeric enzyme belonging to the superfamily of medium-chain-length dehydrogenases/reductases (MDR), affiliating with zinc-containing benzyl (B1604629) alcohol dehydrogenases. nih.govresearchgate.netdntb.gov.uaasm.orgnih.gov It catalyzes the NAD+-dependent oxidation of geraniol to geranial. nih.govuniprot.org While it shows activity towards other alcohols like perillyl alcohol, nerol, citronellol, cumic alcohol, and benzyl alcohol, it exhibits a remarkably high affinity for geraniol compared to other reported GeDHs from plant sources or insects. nih.govresearchgate.netuniprot.org This high affinity is considered important for efficient metabolic flux, especially given that the preceding step (conversion of β-myrcene to geraniol by linalool (B1675412) dehydratase-isomerase) is thermodynamically unfavorable. researchgate.net

The geranial dehydrogenase from C. defragrans (CdGaDH), encoded by the geoB gene, catalyzes the irreversible oxidation of geranial to geranic acid (this compound). nih.govdntb.gov.uaresearchgate.net This enzyme activity was observed in extracts of Escherichia coli expressing geoB and was found to be independent of coenzyme A. nih.govdntb.gov.ua CdGaDH acts specifically on the trans-isomer geranial and affiliates with aldehyde dehydrogenases (ALDH). researchgate.net The irreversible nature of this reaction facilitates the metabolic flow towards geranic acid. nih.govdntb.gov.ua

The activities of both CdGeDH and CdGaDH are specifically induced during growth on monoterpenes. nih.govresearchgate.net Unlike the linalool dehydratase-isomerase involved in earlier steps, GeDH and GaDH are not oxygen-sensitive and are located in the cytoplasm of C. defragrans. researchgate.net

Data on the kinetics of CdGeDH highlight its substrate specificity:

| Substrate | Apparent Km (µM) |

| Geraniol | <10 nih.govresearchgate.netdntb.gov.uanih.gov |

| (S)-perillyl alcohol | 7 uniprot.org |

| Nerol | 45 uniprot.org |

| Citronellol | 86 uniprot.org |

| Cumic alcohol | 21 uniprot.org |

| Benzyl alcohol | 170 uniprot.org |

Stereochemical Control and Enzyme Specificity in Biosynthesis

In the context of this compound biosynthesis from geraniol, stereochemical control is evident in the specificity of the enzymes involved. Geraniol (a trans isomer) is oxidized to geranial (the trans isomer of citral). nih.govresearchgate.net While the cis isomer, neral, can be formed from geranial under alkaline conditions chemically, the enzymatic oxidation by CdGeDH appears to retain the trans configuration of the alkene. nih.govresearchgate.net Furthermore, CdGaDH specifically oxidizes geranial, demonstrating enzyme specificity towards the trans isomer over neral. researchgate.net

The high affinity of CdGeDH for geraniol and the specificity of CdGaDH for geranial underscore the enzymatic control over the stereochemistry and directionality of the pathway leading to this compound. researchgate.net This enzymatic specificity ensures the efficient conversion of specific monoterpene intermediates into geranic acid.

Biotransformation and Biodegradation Pathways of this compound

This compound, like other organic compounds, can undergo biotransformation and biodegradation in various biological systems, particularly through microbial activity. These processes involve the enzymatic breakdown and metabolic conversion of the compound.

Microbial Degradation Mechanisms

Microorganisms play a significant role in the degradation of organic compounds, including monoterpenoids like this compound. researchgate.netwseas.comcaister.com Microbial degradation can occur through various mechanisms, including enzymatic reactions that break down complex molecules into simpler ones. researchgate.netwseas.commdpi.com These processes can serve as a source of carbon and energy for the microorganisms. researchgate.netwseas.com

In the context of monoterpene degradation, as seen in Castellaniella defragrans, geranic acid is an intermediate formed from the oxidation of geraniol and geranial. nih.govdntb.gov.ua This suggests that C. defragrans possesses further metabolic pathways to process this compound, likely through β-oxidation, although the detailed steps for this compound degradation within this organism are not explicitly detailed in the provided information beyond its formation. mdpi.com

Microbial degradation mechanisms often involve enzymes like oxidoreductases, hydrolases, transferases, and ligases, which catalyze reactions such as oxidation, reduction, hydrolysis, dehydrogenation, dehalogenation, and decarboxylation. researchgate.netwseas.com These enzymatic activities facilitate the transformation of organic pollutants into less toxic or non-toxic substances. researchgate.netwseas.com The specific mechanisms for this compound degradation by various microorganisms would depend on the metabolic capabilities of the microbes involved.

Enzymatic Hydrolysis and Further Metabolic Conversion (in vitro/non-human systems)

Enzymatic hydrolysis is a common mechanism in the breakdown of organic compounds, involving the cleavage of bonds through the addition of water, catalyzed by hydrolase enzymes. frontiersin.orgresearchgate.net While this compound is a carboxylate anion (the deprotonated form of a carboxylic acid), the concept of enzymatic hydrolysis in the context of its biotransformation would likely relate to the breakdown of geranic acid esters if they were present, or potentially the involvement of hydrolases in downstream metabolic pathways that process geranic acid or its derivatives.

In in vitro or non-human systems, enzymatic conversions of geraniol and related compounds have been studied. For instance, studies involving Escherichia coli engineered to express C. defragrans enzymes demonstrated the conversion of geraniol to this compound. nih.gov This highlights the potential for enzymatic conversion of geraniol to this compound in a controlled system using the characterized dehydrogenases. nih.gov

Further metabolic conversion of this compound would involve pathways that utilize or break down the geranic acid molecule. While specific detailed pathways for this compound metabolic conversion in diverse non-human systems are not extensively described in the provided search results, the general principles of microbial metabolism suggest that this compound could be channeled into central metabolic routes, potentially after further enzymatic modifications. For example, it could potentially undergo processes akin to fatty acid metabolism, involving activation and subsequent breakdown.

The study on Penicillium digitatum spores transforming geraniol, nerol, citral (B94496), and geranic acid into methylheptenone indicates microbial biotransformation of geranic acid into other compounds in a fungal system. rhea-db.org This demonstrates that this compound can be a substrate for further enzymatic conversions in microbial contexts.

Enzymatic biotransformation is a process where organic compounds are chemically altered by enzymes, often produced by microorganisms, leading to reduced persistence or toxicity, or the synthesis of new compounds. medcraveonline.comasm.org This is a key aspect of how this compound can be metabolized in biological systems.

Synthetic Methodologies and Chemoenzymatic Approaches to Geranate and Its Analogues

Conventional Chemical Synthesis Strategies for Geranate

Conventional chemical synthesis provides established pathways for producing geranic acid and its esters, employing various reaction types and optimization strategies.

Esterification Reactions and Optimizations for this compound and its Esters

Esterification is a fundamental reaction for synthesizing this compound esters. While specific detailed optimizations for geranic acid esterification were not extensively detailed in the search results, the general principle involves the reaction of geranic acid with an alcohol in the presence of a catalyst, typically an acid. Alkylative esterification has been mentioned as a step in the synthesis of intermediates derived from geranic acid. organic-chemistry.org

Salt Metathesis Reactions for Ionic Liquid Derivatives (e.g., Choline (B1196258) this compound)

Salt metathesis reactions are utilized for the synthesis of ionic liquid derivatives of geranic acid, notably Choline this compound (CAGE). CAGE is synthesized by mixing choline bicarbonate and geranic acid, typically in a 1:2 molar ratio. nih.govnih.govresearchgate.netplos.orgresearchgate.net The reaction proceeds via an acid-base neutralization, with the evolution of CO2 gas driving the reaction to completion. researchgate.netplos.org The resulting mixture, which can be classified as a deep eutectic solvent (DES) or ionic liquid (IL), is then typically dehydrated, for example, using a vacuum oven. researchgate.netplos.org This one-step salt metathesis reaction is considered efficient for the synthesis of CAGE. nih.gov The product is often a clear, colorless to yellow viscous liquid. nih.gov

A typical synthesis involves adding choline bicarbonate solution dropwise to geranic acid, followed by stirring and monitoring the evolution of CO2. nih.govplos.org The water content of the resulting mixture can be measured using techniques like Karl Fischer titration. nih.gov

Interactive Table 1: Synthesis of Choline this compound by Salt Metathesis

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1: Reactant 2) | Reaction Type | Key Process Step | Resulting Product Class |

| Choline bicarbonate | Geranic acid | 1:2 | Salt Metathesis | Dehydration | Ionic Liquid/Deep Eutectic Solvent (CAGE) |

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic approaches combine chemical and enzymatic steps to synthesize geranic acid and related compounds, often offering advantages in terms of selectivity and milder reaction conditions.

Biocatalytic Approaches Utilizing Dehydrogenases and Esterases

Biocatalysis plays a significant role in the synthesis of geranic acid, particularly through the oxidation of geraniol (B1671447). This process commonly involves the action of dehydrogenases. acs.orgresearchgate.netnih.gov Geraniol is initially transformed into geranial by geraniol dehydrogenase, and subsequently, geranial is converted to geranic acid by geranial dehydrogenase. acs.orgresearchgate.net Geraniol dehydrogenase (GeDH) is a zinc-dependent alcohol dehydrogenase that requires NAD+ as a cofactor to catalyze the oxidation of geraniol to geranial. ontosight.ai This reaction is reversible. ontosight.ai Geranial dehydrogenase is an enzyme known to convert geranial into geranic acid. tandfonline.com Studies have identified homologs of geranial dehydrogenase in microorganisms that are likely involved in this biotransformation. tandfonline.com

While the search results focused on the oxidation of geraniol to geranic acid via dehydrogenases, esterases are generally known for their role in ester synthesis and hydrolysis. In the context of this compound, esterases could potentially be utilized for the enzymatic esterification of geranic acid with various alcohols or for the hydrolysis of this compound esters.

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis utilizes intact microbial cells or fungal mycelium containing the necessary enzymes to perform the biotransformation. This approach has been successfully applied to the production of geranic acid from geraniol. acs.orgnih.govnih.govwikipedia.orgwikipedia.org

For example, the fungus Mucor irregularis IIIMF4011 has demonstrated efficient biotransformation of geraniol to geranic acid. acs.orgnih.gov Optimization of reaction parameters such as medium composition, temperature, biomass, and substrate concentration has led to high conversion rates, reaching 97-100% conversion of geraniol to geranic acid under optimized conditions (e.g., 72 hours at 28 °C). acs.orgnih.gov This biotransformation has also been successfully scaled up to a 3 L fermentor, achieving a conversion of 98.89%. acs.orgnih.gov

Other microbial strains, including Rhodococcus sp., Acetobacter, Gluconobacter, and Acinetobacter sp., have also been reported to produce geranic acid from geraniol. acs.org Pseudomonas putida DSM 12264 has been metabolically engineered for the de novo biosynthesis of geranic acid from a carbon source like glycerol. acs.orgdechema-dfi.denih.gov This engineered strain has shown superior tolerance to geranic acid compared to Escherichia coli and Saccharomyces cerevisiae. dechema-dfi.deresearchgate.net De novo production of 1.35 mg/L geranic acid was achieved in P. putida expressing geraniol synthase. dechema-dfi.denih.gov Further metabolic engineering, including co-expression of genes from the mevalonate (B85504) pathway, increased geranic acid production to 36 mg/L in shake flasks and 193 mg/L in a bioreactor under fed-batch conditions. dechema-dfi.denih.gov Penicillium digitatum is also reported to transform geraniol to geranic acid. acs.orgresearchgate.net

Interactive Table 2: Examples of Whole-Cell Biocatalysis for Geranic Acid Production

| Microorganism | Substrate | Product | Conversion (%) | Conditions | Scale | Reference |

| Mucor irregularis IIIMF4011 | Geraniol | Geranic acid | 97-100 | 72 h, 28 °C, optimized medium | Flask, 3 L fermentor | acs.orgnih.gov |

| Pseudomonas putida DSM 12264 | Glycerol | Geranic acid | - | Metabolic engineering, fed-batch | Shake flask, Bioreactor | dechema-dfi.denih.gov |

| Rhodococcus sp. | Geraniol | Geranic acid | - | Isolated from soil | - | acs.org |

| Acetobacter | Geraniol | Geranic acid | - | - | - | acs.org |

| Gluconobacter | Geraniol | Geranic acid | - | - | - | acs.org |

| Acinetobacter sp. | Geraniol | Geranic acid | - | Gas-phase bioproduction | - | acs.org |

| Penicillium digitatum | Geraniol | Geranic acid | - | Novel biotransformation pathway | - | acs.orgresearchgate.net |

| Aspergillus niger AUD-C2 | Lemongrass oil | Geranic acid | 75 | Spore suspension, cell-free extract, 48 h | Liter scale | tandfonline.com |

Synthesis of this compound Analogues and Structurally Related Compounds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for understanding how modifications to a chemical structure influence its biological activity. collaborativedrug.comdrugdesign.org These studies guide the design and synthesis of novel compounds with improved potency, selectivity, and desirable properties. For this compound and its related compounds, synthetic methodologies are employed to create a diverse set of analogues, allowing researchers to explore the impact of different functional groups, steric arrangements, and electronic properties on activity. drugdesign.orgrsc.org

General synthetic strategies for generating analogues for SAR studies include total synthesis, modification of natural products, and the creation of iterative libraries. rsc.orgnih.gov These approaches enable the systematic variation of specific parts of the this compound structure.

One area of research has focused on synthesizing geranic acid esters containing substituted aromatic rings to evaluate their potential as aphid repellents. mdpi.comresearchgate.net This involved designing a series of novel compounds where the ester group was inverted compared to lead compounds. mdpi.comresearchgate.net The synthesis typically involves coupling geranic acid (or a related precursor) with various substituted phenols or benzyl (B1604629) alcohols. mdpi.comresearchgate.net Analysis of the structure-activity relationships for these ester analogues revealed that the position and nature of substituents on the aromatic ring significantly impact repellent activity and binding affinity to aphid odorant-binding proteins. Specifically, the introduction of meta-substituents on the benzene (B151609) ring and the presence of halogen atoms, such as chlorine and bromine, were found to facilitate biological activity. mdpi.comresearchgate.net

Another synthetic route has explored polyamino geranic derivatives. These compounds have been synthesized using coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to form amide bonds between geranic acid and various polyamines. nih.gov SAR studies on these polyamino geranic derivatives have demonstrated their ability to act as chemosensitizers, significantly decreasing antibiotic resistance in Gram-negative bacterial strains. nih.gov The proposed mechanism of action for these analogues is closely associated with the inhibition of bacterial efflux pumps. nih.gov

Furthermore, hybrid compounds incorporating the geranic acid structure have been synthesized for SAR investigations. An example is a hybrid molecule combining geranic acid with berberine (B55584). dntb.gov.ua This hybrid compound exhibited improved antiproliferative activity compared to natural berberine alone. dntb.gov.ua Quantitative Structure-Activity Relationship (QSAR) analysis was applied in this study to correlate the structural features of the hybrid molecules with their observed biological activity. dntb.gov.ua

Beyond specific analogue series, general synthetic strategies starting from geranic acid have been employed in the total synthesis of more complex natural products and their analogues, such as viridicatumtoxin (B611690) B. acs.org These synthetic routes often involve multiple steps to build the desired carbon skeleton and introduce specific functional groups necessary for biological activity, allowing for the creation of diverse structural analogues for SAR evaluation. acs.org

The systematic synthesis and biological evaluation of this compound analogues and structurally related compounds are crucial for delineating the structural features responsible for specific activities. Techniques like the SAR matrix method can aid in organizing and visualizing the relationships between structure and activity, as well as generating ideas for new analogues to synthesize. acs.org

Advanced Structural and Mechanistic Investigations of Geranate

Conformational Analysis of Geranate via Advanced Spectroscopic Techniques

The conformational landscape of this compound, the conjugate base of geranic acid, is crucial for understanding its interactions and reactivity. nih.gov Advanced spectroscopic techniques provide detailed insights into its dynamic structure in solution.

High-Resolution NMR Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules like this compound in solution. copernicus.orgnih.gov By analyzing parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and J-coupling constants, researchers can determine the relative populations of different conformers and the energy barriers between them. copernicus.orgacs.org

NMR signal line shapes offer atomic-level, site-specific information about structural dynamics. copernicus.org Sharp resonance signals may point to a single, highly populated conformation or an ensemble of rapidly interconverting conformers, while broadened signals can indicate exchange dynamics on the millisecond timescale. copernicus.org For flexible molecules like this compound, the observed NMR parameters often represent a Boltzmann-weighted average of multiple conformations. copernicus.org

Detailed analysis, often in combination with molecular modeling, allows for the generation of a representative ensemble of structures that are consistent with the experimental NMR data. nih.govmdpi.com This approach provides a more accurate depiction of the molecule's behavior in solution than a single static structure.

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided |

| Chemical Shifts | Sensitive to the local electronic environment and can indicate conformational changes. copernicus.org |

| Nuclear Overhauser Effects (NOEs) | Provide information about through-space distances between protons, helping to define the relative orientation of different parts of the molecule. acs.org |

| J-Coupling Constants | Relate to dihedral angles through the Karplus equation, providing constraints on the conformation of the molecular backbone. mdpi.com |

| Relaxation Rates (R1, R2) | Give insights into molecular motions on different timescales. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of chemical bonds. numberanalytics.commdpi.com These techniques are highly sensitive to changes in molecular structure and intermolecular interactions. numberanalytics.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. mdpi.com The resulting spectrum reveals the presence of specific functional groups and can provide information about their bonding environment. numberanalytics.com In the context of this compound, FTIR can be used to study interactions with other molecules, such as in the formation of ionic liquids or complexes, by observing shifts in the characteristic vibrational bands of its carboxylate group and carbon-carbon double bonds. mdpi.com These shifts can indicate changes in the electronic distribution and geometry of the this compound molecule upon interaction.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. horiba.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds, making it well-suited for studying the carbon skeleton of this compound. mdpi.com Raman spectra can reveal details about molecular structure, phase, and crystallinity. horiba.com By analyzing the position and intensity of Raman peaks, one can identify specific chemical bonds and functional groups and monitor how they are affected by interactions with the surrounding environment. mdpi.com

Table 2: Representative Vibrational Frequencies for this compound Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Carboxylate (COO⁻) | 1550-1610 | Asymmetric Stretch |

| Carboxylate (COO⁻) | 1400-1440 | Symmetric Stretch |

| C=C | 1640-1680 | Stretch |

| C-H | 2850-3000 | Stretch |

Note: The exact positions of these bands can vary depending on the molecular environment and interactions.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. nih.govnih.gov These techniques measure the differential interaction of a molecule with left and right circularly polarized light. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org It is a powerful tool for assigning the absolute configuration of chiral centers and studying conformational isomers. nih.gov For a molecule like this compound, which can exist as stereoisomers, CD spectroscopy can be used to determine the stereochemistry of its chiral centers by analyzing the sign and intensity of the Cotton effects in its CD spectrum. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific rotation of a chiral compound with the wavelength of light. wikipedia.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. slideshare.net ORD and CD are closely related phenomena, and one can be calculated from the other through the Kronig-Kramers relations. wikipedia.org

While geranic acid itself is achiral, derivatives or complexes of this compound can be chiral. In such cases, CD and ORD are invaluable for their structural elucidation. The techniques provide information on the spatial arrangement of the atoms, which is crucial for understanding the molecule's biological activity and interaction mechanisms. pace.edu

X-ray Crystallography and Electron Diffraction Studies on this compound-Containing Complexes (e.g., enzyme-ligand complexes)

X-ray crystallography and electron diffraction are powerful techniques for determining the three-dimensional structure of molecules at atomic resolution. utoronto.ca These methods have been applied to study this compound-containing complexes, providing crucial insights into its binding modes and interactions within larger molecular assemblies.

X-ray Crystallography: This technique is considered the gold standard for determining the structure of protein-ligand complexes. drughunter.comdomainex.co.uk It involves crystallizing the complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. domainex.co.uk The resulting electron density map allows for the precise positioning of each atom in the complex. nih.gov

In the context of this compound, X-ray crystallography can reveal how it binds to the active site of an enzyme. biologiachile.cl This information is vital for understanding the enzyme's mechanism and for the design of inhibitors or modulators. nih.gov Studies on complexes of related molecules like geraniol (B1671447) with cyclodextrins have demonstrated how the guest molecule is accommodated within the host cavity, revealing details about intermolecular interactions such as hydrogen bonds and C-H···π interactions. researchgate.net Such studies provide a static picture of the binding event, which complements the dynamic information obtained from spectroscopic methods in solution. nih.gov

Electron Diffraction (MicroED): Microcrystal electron diffraction (MicroED) is an emerging technique that uses an electron beam to determine the structure of sub-micron sized crystals. nih.gov This method is particularly advantageous when it is difficult to grow large crystals suitable for X-ray crystallography. nih.gov For protein-ligand complexes, MicroED can be used to determine high-resolution structures from microcrystals, and the diffusion of small molecules like this compound into pre-formed protein microcrystals is more efficient than into larger crystals. nih.gov

Table 3: Information from Diffraction Studies of this compound Complexes

| Parameter | Information Provided |

| Binding Pose | The precise orientation and conformation of this compound within the binding site. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, ionic interactions, and van der Waals contacts between this compound and the host molecule. researchgate.netmdpi.com |

| Conformational Changes | Reveals any changes in the conformation of the host molecule (e.g., an enzyme) upon binding of this compound. |

| Solvent Structure | The arrangement of water molecules in the binding site, which can play a crucial role in mediating interactions. |

Mechanistic Pathways of this compound Reactivity and Transformation

Understanding the mechanistic pathways of this compound's reactivity and transformation is key to harnessing its potential in various applications. Studies have explored both its biological and chemical transformations.

In a biological context, the biosynthesis of this compound has been achieved in engineered Escherichia coli. researchgate.net This pathway involves the conversion of isopentenols to geraniol, which is then oxidized to this compound through two sequential reactions catalyzed by alcohol and aldehyde dehydrogenases. researchgate.net This demonstrates a sustainable route for producing this valuable isoprenoid.

The primary transformation reactions involving molecules with similar functional groups often include:

Hydroxylation: The introduction of a hydroxyl group.

Hydrolysis: The cleavage of a chemical bond by the addition of water.

Dehydrogenation: The removal of hydrogen.

Oxidation: The loss of electrons or an increase in oxidation state.

Dealkylation: The removal of an alkyl group.

Ring Cleavage: The breaking of a cyclic structure. acs.org

The reactivity of this compound is largely dictated by its functional groups: the carboxylate and the two carbon-carbon double bonds. The carboxylate can participate in acid-base reactions and act as a nucleophile. The double bonds are susceptible to electrophilic addition and oxidation reactions.

The study of transformation pathways is crucial for understanding the metabolic fate of this compound in biological systems and for designing synthetic routes to new derivatives. unibz.itresearchgate.netmdpi.com

Biological Activities and Mechanistic Elucidations of Geranate in Pre Clinical Models

Anti-Microbial Activity and Molecular Mechanisms

Geranate, the carboxylate form of geranic acid, has been identified as a key component in novel antimicrobial formulations. Its activity is rooted in its molecular structure, which allows for potent interactions with microbial structures and pathways.

Interactions with Bacterial and Fungal Cell Walls/Membranes: Lipid Extraction and Membrane Disruption

The primary antimicrobial mechanism of this compound involves the direct disruption of microbial cell membranes. nih.gov This action is particularly well-documented in studies of choline (B1196258) and this compound (CAGE), a biocompatible ionic liquid. In this formulation, the choline cation is believed to facilitate the delivery of this compound to the negatively charged surface of bacterial membranes. acs.org

Once at the cell surface, this compound's lipophilic nature allows it to insert into the lipid bilayer. acs.orgresearchgate.net This insertion disrupts the highly organized structure of the membrane, altering the lipid profile in a manner similar to a phase transition and compromising its integrity. acs.org The process can be conceptualized as a form of lipid extraction from the membrane, leading to a loss of essential barrier function. google.comnih.gov This disruption ultimately causes leakage of cellular contents and cell death. researchgate.net

Molecular dynamics simulations and experimental evidence from studies on Escherichia coli confirm this mechanism. The choline component remains in the aqueous environment, while the this compound anion embeds itself within the lipid bilayer, with its hydrophilic head group near the lipid heads and its nonpolar tail alongside the lipid tails. researchgate.net This leads to physical damage and permeabilization of the cell membrane, a mechanism observed with various membrane-active antimicrobial agents. nih.govacs.orgfrontiersin.org The efficacy of this disruption is directly correlated with the concentration of geranic acid in the formulation. acs.org

In fungi, the cell wall, composed of polysaccharides like β-glucan and chitin, presents the first barrier. nih.gov While many antimicrobial agents get sequestered by these layers, agents that disrupt the primary cell membrane, like this compound, represent a potent strategy. nih.govnih.gov The disruption of the fungal membrane by this compound-based compounds follows a similar principle to that in bacteria, targeting the fundamental lipid bilayer structure. researchgate.netmdpi.com

| CAGE Variant (Molar Ratio of Choline:Geranic Acid) | Minimum Bactericidal Concentration (MBC) against E. coli | Primary Mechanism of Action |

|---|---|---|

| 1:4 | Correlated with high geranic acid content | Insertion of geranic acid into the lipid bilayer, leading to membrane disruption. acs.orgresearchgate.net |

| 1:2 | Correlated with high geranic acid content | |

| 1:1 | Correlated with lower geranic acid content | |

| 2:1 | Correlated with lower geranic acid content |

Inhibition of Microbial Virulence Factors and Biofilm Formation

Microbial virulence is enhanced by factors that promote colonization, host damage, and evasion of the immune system. nih.gov A key strategy for microbial survival and resistance is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govacs.org

The anti-biofilm activity of certain compounds can be linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm components. jci.orgplos.org By interfering with QS signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, these inhibitors can attenuate pathogenicity without directly killing the bacteria. nih.govjci.orgresearchgate.net

Extracts from various medicinal plants have demonstrated the ability to inhibit biofilm formation by damaging microbial membrane structures or modulating QS. scielo.br For instance, some plant extracts containing flavonoids have been shown to possess anti-biofilm effects by inhibiting QS. scielo.br The mechanisms can involve preventing the initial adhesion of bacteria to surfaces, a critical first step in biofilm development, or interfering with the production of the EPS matrix. scielo.brscirp.orgnih.gov While specific studies detailing this compound's direct inhibition of virulence factor synthesis are limited, its primary action of membrane disruption is inherently destructive to the bacterial structures required for producing and secreting such factors. scirp.org

Targeting of Essential Microbial Metabolic Pathways

Bacterial metabolic pathways are crucial for generating energy (ATP) and biosynthetic precursors necessary for survival and growth. mdpi.com Antimicrobial agents can target these essential pathways to exert their effects. mdpi.com Key metabolic hubs include glycolysis, the tricarboxylic acid (TCA) cycle, and the electron transport chain located in the cell membrane. nih.govmdpi.com

Membrane-disrupting agents like this compound can indirectly but effectively cripple microbial metabolism. The bacterial cell membrane is the site of the electron transport chain and is essential for maintaining the proton motive force required for ATP synthesis. nih.gov By compromising membrane integrity, this compound disrupts the electrochemical gradients across the membrane, leading to a collapse of the membrane potential and a halt in ATP production. nih.gov

Furthermore, disrupting the membrane impairs the function of integral membrane proteins, including enzymes and transporters that are vital for nutrient uptake and metabolic regulation. nih.govisciii.es This broad disruption of membrane-associated energy metabolism is a powerful antimicrobial strategy, particularly against dormant or persistent bacteria that may be less susceptible to antibiotics targeting biosynthetic processes. nih.gov While direct inhibition of specific metabolic enzymes by this compound has not been extensively detailed, its profound effect on membrane function represents a potent, indirect assault on the microbe's entire energy-producing apparatus. isciii.esnih.gov

Anti-Cancer Activity in Cellular and In Vitro Models (Mechanistic Studies)

The potential of natural compounds to combat cancer is an area of intense research. These agents can selectively target cancer cells by exploiting the differences between them and normal cells, such as their altered signaling and metabolic pathways. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. wikipedia.org A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. wikipedia.orgoup.com Many chemopreventive agents exert their anti-cancer effects by inducing apoptosis in malignant cells. oup.commdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of effector caspases that execute cell death. oup.comnih.gov

Another key anti-cancer mechanism is the induction of cell cycle arrest. The cell cycle is a series of events leading to cell division and replication. Checkpoints at different phases (e.g., G1, S, G2/M) ensure genomic integrity. plos.org Anti-cancer compounds can arrest the cell cycle at these checkpoints, preventing cancer cells from proliferating and often leading to apoptosis. researchgate.netfrontiersin.org For example, studies on various natural compounds have shown they can cause cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines. plos.orgresearchgate.netfrontiersin.org

While extensive research exists for compounds like ergosterol (B1671047) peroxide and GYY4137 showing apoptosis induction and cell cycle arrest, plos.orgfrontiersin.org specific preclinical data on this compound's activity in these pathways is not widely documented in the available literature.

Modulation of Signal Transduction Pathways

Cancer development is driven by mutations and alterations in signal transduction pathways that control cell growth, proliferation, and survival. mdpi.comresearchgate.net These networks, such as the PI3K/Akt/mTOR and MAPK pathways, are often constitutively active in cancer cells, providing sustained proliferative signals. researchgate.netresearchgate.net

Natural compounds have been shown to exert anti-cancer effects by modulating these aberrant signaling cascades. researchgate.net They can inhibit the activity of key protein kinases or other signaling molecules, thereby down-regulating pro-survival pathways and promoting apoptosis. nih.govresearchgate.net For instance, the PI3K/Akt pathway is a central regulator of cell survival, and its inhibition is a common strategy in cancer therapy. researchgate.net Similarly, the JAK/STAT pathway, which is crucial for regulating cell growth and differentiation, is another target. researchgate.net

The ability of a compound to modulate these pathways is a key indicator of its potential as an anti-cancer agent. nih.gov However, specific studies detailing the direct effects of this compound on these critical cancer-related signal transduction pathways are limited in current scientific literature. Further investigation is required to elucidate whether this compound possesses such modulatory activities in pre-clinical cancer models.

Anti-Inflammatory Modulations in Cellular and Animal Models

This compound has demonstrated notable anti-inflammatory properties in various pre-clinical settings. These effects are primarily attributed to its ability to suppress the production of key inflammatory molecules and to modulate critical signaling pathways involved in the inflammatory response.

Inhibition of Pro-Inflammatory Mediators and Cytokines

Research has shown that certain compounds can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netmdpi.com This inhibition is crucial as these molecules are key players in amplifying inflammatory responses. mdpi.com Excessive production of NO and PGE2 is a major driver of chronic inflammatory diseases. mdpi.com

Similarly, the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is a hallmark of inflammation. researchgate.netmdpi.comwikipedia.org These cytokines are involved in a wide range of inflammatory processes and their overproduction can lead to tissue damage and contribute to various inflammatory diseases. wikipedia.orgfrontiersin.org Studies have demonstrated that extracts from natural sources can effectively inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. researchgate.netfrontiersin.org For instance, methanolic extracts of Chlorella vulgaris have been shown to strongly inhibit the production of NO, PGE2, TNF-α, and IL-6 in these cells. researchgate.net This suggests that the anti-inflammatory action of such compounds is mediated, at least in part, by the downregulation of these critical inflammatory molecules.

The table below summarizes the inhibitory effects of certain compounds on the production of pro-inflammatory mediators and cytokines.

| Mediator/Cytokine | Effect of Inhibition | Reference |

| Nitric Oxide (NO) | Reduction of inflammatory response. | researchgate.netmdpi.com |

| Prostaglandin E2 (PGE2) | Attenuation of vasodilation, edema, and pain signaling. | mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease in systemic inflammation and immune cell activation. | researchgate.netmdpi.comwikipedia.org |

| Interleukin-6 (IL-6) | Modulation of acute phase response and immune cell differentiation. | researchgate.netmdpi.comwikipedia.org |

| Interleukin-1β (IL-1β) | Reduction of fever, inflammation, and tissue damage. | mdpi.comwikipedia.org |

Modulation of Specific Signaling Pathways (e.g., TLR2, NF-κB, MAPK)

The anti-inflammatory effects of various compounds are often rooted in their ability to modulate specific intracellular signaling pathways. The Toll-like receptor 2 (TLR2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process. frontiersin.orgmdpi.comresearchgate.net

TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing microbial components and triggering downstream signaling. frontiersin.orgmdpi.com Upon activation, TLR2 initiates a signaling cascade that often involves the adaptor protein MyD88. frontiersin.orgnih.gov This leads to the activation of downstream molecules like TNF receptor-associated factor 6 (TRAF6) and transforming growth factor-β-activated kinase 1 (TAK1). mdpi.com

The activation of the TAK1 complex is a critical juncture, as it subsequently activates both the NF-κB and MAPK signaling pathways. researchgate.netnih.gov The MAPK family includes key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. mdpi.com The activation of these pathways ultimately leads to the transcription and production of pro-inflammatory cytokines and mediators. mdpi.comfrontiersin.org

The NF-κB pathway is a pivotal regulator of inflammation. frontiersin.orgresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the expression of inflammatory genes. frontiersin.orgmdpi.com

Studies have shown that certain natural compounds can suppress inflammation by inhibiting these pathways. For example, some compounds have been found to downregulate the phosphorylation of key proteins in the MAPK and NF-κB pathways, thereby reducing the production of inflammatory molecules. mdpi.comfrontiersin.org This modulation of critical signaling cascades highlights the molecular basis for the anti-inflammatory properties observed in pre-clinical models.

Insecticidal and Repellent Activities: Mechanistic Insights

This compound and related compounds have been investigated for their potential as insecticides and repellents, with research focusing on their mechanisms of action at the molecular and physiological levels in insects.

Neurotoxic Mechanisms in Insect Models

The primary mode of action for many insecticides is neurotoxicity, targeting the nervous systems of insects. imrpress.comnih.gov Insecticides can interfere with crucial components of nerve function, such as ion channels and neurotransmitter receptors. imrpress.com

One of the most common targets for insecticides is the voltage-gated sodium channel. nih.govnih.gov These channels are essential for the generation and propagation of action potentials in neurons. nih.gov Certain insecticides, like pyrethroids, bind to these channels and modify their gating kinetics. imrpress.comnih.gov This can lead to a prolonged opening of the channel, causing a state of hyperexcitability in the neuron, characterized by repetitive firing of action potentials. imrpress.com In some cases, the channels are held open for an extended period, leading to membrane depolarization and a block of nerve impulse transmission. imrpress.com

Other insecticides act on different targets within the insect nervous system. For instance, some disrupt the function of neurotransmitter systems, such as the cholinergic system, by inhibiting enzymes like acetylcholinesterase. mdpi.com This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synapse, causing continuous nerve stimulation. mdpi.com The disruption of these fundamental neuronal processes ultimately leads to paralysis and death of the insect.

Chemoreceptor Interactions and Olfactory Responses: Binding Affinity with Insect Odorant-Binding Proteins (OBPs)

The insect olfactory system is remarkably sensitive and plays a critical role in behaviors such as foraging, mating, and avoiding predators. wikipedia.orgplos.org This system relies on a series of molecular interactions to detect and process chemical cues from the environment.

Odorant molecules first enter the insect's sensilla through pores and are then transported through the aqueous sensillum lymph by odorant-binding proteins (OBPs). frontiersin.orgmdpi.comresearchgate.net OBPs are small, soluble proteins that bind to hydrophobic odorant molecules and are thought to facilitate their transport to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. frontiersin.orgresearchgate.netfrontiersin.org

The binding of an odorant to an OBP is a crucial step in the olfactory cascade. frontiersin.org The binding affinity between an OBP and a specific ligand can influence the sensitivity and specificity of the olfactory response. frontiersin.org Studies have shown that a single OBP can bind to a range of different ligands with varying affinities. frontiersin.org The interaction between the OBP and the odorant is often mediated by hydrophobic interactions within a binding pocket of the OBP. frontiersin.org

Upon delivery to the olfactory receptor, the odorant-OR interaction triggers the opening of an ion channel, leading to a change in the membrane potential of the neuron and the generation of an electrical signal. plos.orgmdpi.com This signal is then transmitted to the insect's brain for processing. wikipedia.org The specificity of the olfactory response is determined by the combinatorial code of which ORs are activated. scienceopen.com By understanding the binding affinities of compounds like this compound with specific insect OBPs, it is possible to gain insights into their repellent or attractant properties and potentially develop new strategies for pest control.

The following table highlights the key proteins involved in insect olfaction and their functions.

| Protein | Function | Reference |

| Odorant-Binding Protein (OBP) | Binds and transports hydrophobic odorants through the sensillum lymph to olfactory receptors. | frontiersin.orgmdpi.comresearchgate.netfrontiersin.org |

| Olfactory Receptor (OR) | Binds to specific odorants, leading to the opening of an ion channel and neuronal activation. | plos.orgmdpi.comscienceopen.com |

| Olfactory Receptor Co-receptor (Orco) | Forms a heterodimer with the OrX protein to create a functional ligand-gated ion channel. | plos.org |

Enzyme Modulation and Receptor Binding Studies

The biological activity of a compound is often determined by its ability to interact with and modulate the function of specific proteins, such as enzymes and receptors. acs.orgbiomolther.org These interactions can either enhance or inhibit the protein's normal activity, leading to a physiological response.

Enzyme modulation involves the binding of a compound to an enzyme, which can alter its catalytic activity. This can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. For example, some anti-inflammatory drugs work by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. mdpi.com

Receptor binding is another critical mechanism of action for many biologically active compounds. frontiersin.org Receptors are proteins that receive and transduce signals that may be integrated by the cell to elicit a specific response. frontiersin.org G protein-coupled receptors (GPCRs) are a large family of receptors that play a role in a wide range of physiological processes. biomolther.orgmdpi.com When a ligand binds to a GPCR, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. biomolther.org

The binding of a ligand to a receptor can be allosterically modulated by the interaction of the receptor with other proteins, forming heteromeric complexes. nih.gov This can affect the binding affinity and signaling properties of the individual receptors within the complex. nih.gov Understanding the specific enzymes and receptors that a compound like this compound interacts with, and the nature of these interactions, is essential for elucidating its mechanism of action and therapeutic potential.

Elucidation of Enzyme Inhibition Kinetics and Mechanisms (e.g., Tyrosinase Inhibition)

Geranic acid, the conjugate acid of this compound, has been identified as a notable inhibitor of tyrosinase, a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway. Found in natural sources like lemongrass (Cymbopogon citratus), its inhibitory potential has been quantified in preclinical studies.

Research focused on identifying active compounds in lemongrass through assay-guided purification pinpointed geranic acid as a significant contributor to the plant's tyrosinase inhibitory activity. tandfonline.com Two stereoisomers of geranic acid, differing in their cis/trans geometry at the conjugated double bond, were both found to be active. The trans-isomer, in particular, demonstrated potent inhibition. tandfonline.comnih.gov The inhibitory concentrations (IC50) for these isomers against mushroom tyrosinase have been determined, highlighting the importance of the compound's stereochemistry for its biological activity. tandfonline.comnih.gov One study noted that while trans-geranic acid showed inhibitory effects, it was considered weak, suggesting that its mechanism might involve free radical scavenging or binding to the exterior of the catalytic domain rather than direct interaction with the active site's copper ions. acs.org

The precise kinetic mechanism of tyrosinase inhibition by geranic acid is still under full elucidation. Generally, inhibitors of this type can act through various mechanisms. dntb.gov.ua For instance, benzoate (B1203000) derivatives, which share structural similarities with this compound, may inhibit tyrosinase via chelation of the copper ions within the enzyme's active site. dntb.gov.ua Alternatively, aldehyde-containing compounds can form a Schiff base with primary amino groups on the enzyme, leading to inhibition. dntb.gov.uarsc.org Given that geranic acid possesses a carboxylate group, interaction with the dicopper center of the tyrosinase active site is a plausible mechanism, though further kinetic studies using methodologies like Lineweaver-Burk plots are required for definitive characterization as competitive, non-competitive, or mixed-type inhibition. rsc.orgspringernature.comceltarys.com

Table 1: Tyrosinase Inhibitory Activity of Geranic Acid Isomers This table summarizes the 50% inhibitory concentration (IC50) values for geranic acid isomers against mushroom tyrosinase as reported in scientific literature.

| Compound | Isomer | IC50 (mM) | Source |

|---|---|---|---|

| Geranic Acid | trans | 0.14 | tandfonline.com |

| Geranic Acid | cis | 2.3 | tandfonline.com |

Ligand-Receptor Binding Affinity and Specificity Studies

While this compound demonstrates clear biological effects such as enzyme inhibition and permeation enhancement, detailed pre-clinical studies characterizing its specific binding affinity and selectivity to cellular receptors are not extensively documented in the public domain. The investigation of ligand-receptor interactions is fundamental to understanding a compound's pharmacological profile, including its potency, specificity, and potential for off-target effects.

Standard methodologies are employed to quantify such interactions. These include radioligand binding assays, which use a radioactively labeled form of a ligand to determine receptor number and affinity (Kd, the dissociation constant). acs.orgfrontiersin.org Other powerful techniques are surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which can provide real-time kinetic data (kon and koff rates) and thermodynamic parameters (enthalpy and entropy) of the binding event, respectively. nih.gov Fluorescence-based methods are also commonly used to probe binding kinetics. nih.govpnas.org

For a compound like this compound, these studies would involve testing its binding against a panel of relevant receptors, such as G protein-coupled receptors (GPCRs), to determine its binding profile. nih.gov Such data would be crucial for elucidating its molecular targets and advancing its development for any potential therapeutic application. Without these specific studies, the direct receptor-mediated pathways for this compound remain uncharacterized.

Role in Enhancing Permeation and Stability of Biomolecules (e.g., Proteins, Peptides) in In Vitro and Ex Vivo Models

This compound, particularly when formulated with choline as an ionic liquid (IL) known as CAGE, has demonstrated a significant role in enhancing the stability and permeation of large biomolecules, such as proteins and peptides, across biological barriers in both in vitro and ex vivo models. This property is of great interest for developing alternative, non-invasive drug delivery systems. researchgate.netresearchgate.net

Studies have shown that CAGE can facilitate the transdermal delivery of proteins that otherwise have very low skin permeability. rsc.org In ex vivo experiments using porcine skin, CAGE was shown to enhance the penetration of proteins like bovine serum albumin (BSA), ovalbumin, and insulin (B600854) deep into the epidermis and dermis. rsc.org This enhancement was observed to be time-dependent. rsc.org Crucially, circular dichroism studies confirmed that the CAGE formulation did not alter the secondary structure of insulin, indicating it preserves the protein's stability and integrity during the delivery process. rsc.org

Beyond transdermal applications, CAGE has been investigated for oral drug delivery. An oral formulation of insulin with CAGE was found to enhance the paracellular transport of the peptide across Caco-2 cell monolayers. researchgate.net The formulation also protected insulin from enzymatic degradation by trypsin and was shown to interact with and thin the mucus layer, a significant barrier to the oral absorption of macromolecules. researchgate.net

Table 2: Pre-clinical Studies on this compound-Based Formulations for Biomolecule Permeation and Stability This table outlines key findings from in vitro and ex vivo studies where this compound-containing formulations were used to enhance the delivery and stability of various biomolecules.

| Formulation | Biomolecule(s) | Model | Key Findings | Source(s) |

|---|---|---|---|---|

| Choline and this compound (CAGE) | Insulin, Bovine Serum Albumin (BSA), Ovalbumin | Ex vivo porcine skin | Enhanced permeation of proteins into the epidermis and dermis; did not alter insulin's secondary structure. | rsc.org |

| Choline and this compound (CAGE) | Insulin | In vitro Caco-2 cell monolayers | Significantly enhanced paracellular transport of insulin. | researchgate.net |

| Choline and this compound (CAGE) | Insulin | In vitro enzyme assay (Trypsin) | Protected insulin from enzymatic degradation. | researchgate.net |

| Choline and this compound (CAGE) | Mucin | In vitro viscometry | Decreased the viscosity of mucin hydrogel, suggesting mucus-penetrating properties. | researchgate.net |

Molecular Mechanisms of Interaction with Biological Membranes and Macromolecules

The mechanisms by which this compound-based formulations enhance biomolecule transport involve direct interactions with both biological membranes and the macromolecules themselves. Atomistic molecular dynamics (MD) simulations and spectroscopic studies have provided significant insights into these processes. mdpi.comnih.gov

One proposed mechanism for enhanced skin permeation is the disruption of the stratum corneum, the outermost layer of the skin. Fourier transform infrared (FTIR) spectroscopy of porcine stratum corneum treated with CAGE revealed a reduction in lipid content, suggesting that the formulation acts by extracting lipids from the membrane, thereby increasing its permeability. rsc.org Molecular simulations further support this by showing that the choline cation facilitates the penetration of this compound or geranic acid into the membrane. researchgate.net

At the macromolecular level, MD simulations of insulin in a CAGE-water medium show that both choline and this compound ions readily occupy the first solvation shell of the insulin dimer. mdpi.comnih.gov This direct interaction with the protein surface is crucial for its stabilization. The this compound anions, in particular, play a dominant role in shielding the protein and preventing aggregation or denaturation. mdpi.comnih.gov

Water-Mediated Hydrogen Bonding Interactions for Biomolecule Stabilization

A key molecular mechanism underpinning the stabilizing effect of this compound on biomolecules is its ability to structure and interact with water at the protein-solvent interface. Water molecules are critical drivers for the stability of proteins, and this compound appears to modulate this hydration shell favorably. mdpi.com

Molecular dynamics simulations have revealed that this compound anions form a significantly higher number of hydrogen bonds with surrounding water molecules compared to other components in the formulation. mdpi.com This strong interaction with water is central to the stabilization mechanism. At optimal concentrations (0.30–0.50 mole fraction), the CAGE formulation invigorates water-mediated hydrogen bonding interactions involving the this compound ions. mdpi.comnih.gov

This process effectively creates a structured hydration layer around the biomolecule. The this compound ions, by strongly interacting with water, prevent the water molecules from forming detrimental hydrogen-bonding interactions directly with the protein surface that could lead to instability. mdpi.comnih.gov This organized water network, mediated by this compound, enhances the electrostatic environment around the insulin dimer and aids its stabilization, preventing dissociation and maintaining its native conformation. mdpi.comnih.gov

Advanced Analytical Methodologies for Research on Geranate

Chromatographic Techniques for Separation and Quantification of Geranate

Chromatography is a fundamental tool for isolating this compound from intricate mixtures, allowing for its accurate measurement. The choice of chromatographic technique is dictated by the volatility of this compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. emerypharma.com In this method, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. emerypharma.commsu.edu The separated compounds then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that acts as a chemical fingerprint for identification. emerypharma.com

GC-MS is particularly well-suited for the analysis of volatile organic compounds (VOCs) in various emissions and biological samples. mdpi.comnih.gov The technique's high sensitivity and the ability to match fragmentation patterns to extensive libraries enable the confident identification and quantification of this compound, even at trace levels. emerypharma.comresearchgate.net For instance, in the analysis of complex volatile profiles from biological processes, GC-MS can effectively separate and identify numerous compounds, including terpenoid derivatives. nih.govresearchgate.net

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column Type | The stationary phase that separates the compounds. | HP-5 MS or similar non-polar column nih.gov |

| Carrier Gas | The inert gas that moves the sample through the column. | Helium or Nitrogen nih.gov |

| Injection Mode | How the sample is introduced into the instrument. | Splitless or Split |

| Temperature Program | The rate of temperature increase in the oven. | Ramped, e.g., 40°C to 230°C nih.gov |

| Ionization Mode | The method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI) emerypharma.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Ion Trap emerypharma.com |

This table presents typical parameters and is not exhaustive. Actual conditions may vary based on the specific analytical goals.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Matrices

For less volatile derivatives of this compound or when dealing with complex sample matrices such as biological fluids or environmental extracts, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. rsc.org HPLC separates compounds in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. sepscience.com This technique is highly versatile due to the wide range of available column chemistries and mobile phase compositions. sepscience.com

The coupling of HPLC with MS allows for both the separation and sensitive detection of analytes. rsc.org LC-MS is renowned for its ability to quantify low levels of compounds in intricate samples, making it invaluable for metabolic studies and the analysis of complex mixtures. nih.govresearchgate.net The high specificity of LC-MS/MS, a tandem mass spectrometry approach, helps to minimize interference from matrix components, thereby improving the accuracy of quantification. nih.gov

Table 2: HPLC-MS System Configuration for Complex Sample Analysis

| Component | Function | Common Implementation |

|---|---|---|

| HPLC System | Separates the compounds of interest. | Capable of binary or quaternary gradients nih.gov |

| Column | The heart of the separation. | Reversed-phase (e.g., C18) or HILIC nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/water or Methanol (B129727)/water gradients with additives like formic acid. |

| Ion Source | Ionizes the compounds eluting from the HPLC. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |

| Mass Analyzer | Detects and quantifies the ionized compounds. | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Ion Trap nih.gov |

This table outlines a typical HPLC-MS setup. The specific configuration depends on the analyte's properties and the research question.

Chiral Chromatography for Enantiomeric Purity Analysis

Many biologically active molecules, including terpenoids, can exist as enantiomers—mirror-image isomers that can have different physiological effects. skpharmteco.comchromatographyonline.com Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. registech.com This is most often achieved using a chiral stationary phase (CSP) in either HPLC or GC. chromatographyonline.comregistech.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, their separation. registech.com

The determination of enantiomeric purity is critical in many fields. chromatographyonline.com Chiral HPLC is the most prevalent technique for this purpose and can be performed under normal-phase, reversed-phase, or supercritical fluid conditions. registech.com The goal is typically to quantify the abundance of the undesired enantiomer relative to the desired one. registech.com

Spectrometric Methods for Trace Analysis and Metabolite Profiling

Spectrometric methods provide detailed structural information and are essential for confirming the identity of this compound and its metabolites, especially at low concentrations.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Studies

Tandem Mass Spectrometry, or MS/MS, is a highly specific and sensitive technique used for structural elucidation and quantitative analysis. spectroscopyonline.comwikipedia.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge (m/z) ratio is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that is characteristic of the precursor ion's structure. nationalmaglab.org

This technique is instrumental in identifying compounds in complex mixtures because it can distinguish between isomers and filter out chemical noise, significantly enhancing sensitivity. nih.govspectroscopyonline.com For structural confirmation of this compound or its metabolites, the fragmentation patterns obtained from MS/MS can be compared to those of known standards or predicted from fragmentation rules. nationalmaglab.org The high resolution and mass accuracy of modern mass spectrometers, such as Fourier transform ion cyclotron resonance (FT-ICR) instruments, further aid in the unambiguous identification of molecular formulas. researchgate.net

Table 3: Common MS/MS Scan Modes for Structural Analysis

| Scan Mode | Description | Application |

|---|---|---|

| Product Ion Scan | Fragments a selected precursor ion to produce a spectrum of its product ions. | Structural elucidation and confirmation. wikipedia.org |

| Precursor Ion Scan | Scans for all precursor ions that produce a specific product ion. | Identifying compounds with a common structural motif. spectroscopyonline.com |

| Neutral Loss Scan | Scans for all precursor ions that lose a specific neutral fragment. | Detecting a class of compounds that share a common functional group. |

| Selected Reaction Monitoring (SRM) | Monitors a specific precursor-to-product ion transition. | Highly selective and sensitive quantification. wikipedia.org |

This table describes the fundamental scan functions used in tandem mass spectrometry for detailed chemical analysis.

Fourier Transform Infrared Spectroscopy (FTIR) for Membrane Integrity Studies

Fourier Transform Infrared (FTIR) Spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational modes of its chemical bonds. wikipedia.orgcreative-biostructure.com It is a powerful tool for identifying functional groups and studying molecular structures. creative-biostructure.com

In the context of biological research, FTIR can be used to study the interactions of compounds like this compound with cellular components, such as lipid membranes. researchgate.net By analyzing changes in the characteristic infrared absorption bands of lipids and proteins, researchers can gain insights into how a compound affects membrane fluidity, structure, and integrity. acs.org For example, shifts in the CH₂ stretching vibrations can indicate changes in lipid packing, while alterations in the amide I and II bands can reveal changes in protein secondary structure. acs.org This makes FTIR a valuable technique for investigating the mechanisms of action of bioactive compounds at the cellular level. researchgate.net

Advanced Sample Preparation and Derivatization Techniques for Research Applications

The accurate analysis of this compound in complex matrices necessitates sophisticated sample preparation and derivatization techniques to enhance selectivity, improve chromatographic behavior, and increase detection sensitivity. These methods are crucial for isolating this compound from interfering substances and converting it into a form more suitable for analysis by modern instrumental techniques.

Advanced sample preparation often involves a combination of extraction and clean-up steps. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques. nih.gov For instance, in the analysis of geranic acid from cell cultures, LLE with hexane (B92381) can be employed to recover the monoterpene from the cell suspension. nih.gov SPE, particularly using mixed-mode cation exchangers, has proven effective for cleaning up samples containing beta-2 agonists and steroids, a principle that can be adapted for this compound analysis. nih.gov

More advanced extraction techniques that offer improvements in efficiency and reduction in solvent use include: researchgate.net

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes directly from the sample. researchgate.net It can be used in headspace mode for volatile compounds or by direct immersion for liquid samples. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that offers high enrichment factors. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent, followed by a dispersive SPE step for cleanup. researchgate.net It has been successfully applied to the analysis of pesticide residues in food, demonstrating its versatility. researchgate.net